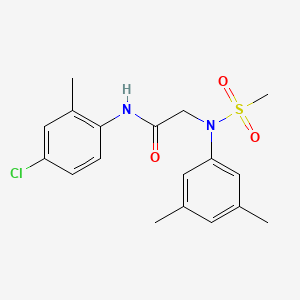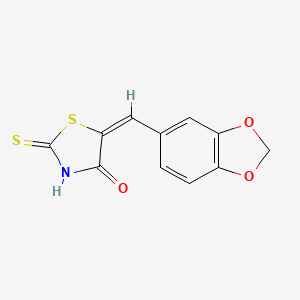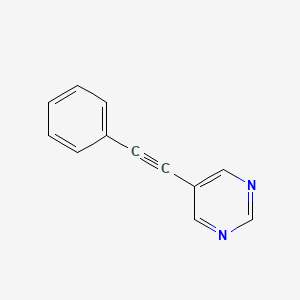
5-(Phenylethynyl)pyrimidine
Overview
Description
5-(Phenylethynyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 5-(Phenylethynyl)pyrimidine involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . The synthesis can be performed under varied conditions like microwave radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst .Molecular Structure Analysis
The molecular formula of 5-(Phenylethynyl)pyrimidine is C12H8N2 . The average mass is 180.205 Da and the monoisotopic mass is 180.068741 Da .Chemical Reactions Analysis
The chemical reactions of 5-(Phenylethynyl)pyrimidine involve rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Scientific Research Applications
Organic Fluorescent Materials
- Scientific Field : Organic Chemistry
- Application Summary : Pyrimidine derivatives, such as 5-(Phenylethynyl)pyrimidine, have unique physicochemical properties that make them useful in the design of organic fluorescent materials . They are used in the manufacturing of organic light-emitting diodes (OLED), organic field-effect transistors (OFET), organic photovoltaic devices (OPVs), and hole-conductive materials for solar cells .
- Methods of Application : The application involves Brønsted acid-assisted peri-annulations of 1H-perimidines with 5-alkynylpyrimidines . These transformations take different routes depending on the nature of the acetylene precursor, leading to the formation of 7-formyl-1,3-diazopyrenes .
- Results or Outcomes : The result of this process is the formation of pyrene derivatives, which are used in the manufacturing of various electronic devices and photosensors .
Anti-Inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : A large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Drug Discovery
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Perimidines, a class of pyrimidine derivatives, have been found to have significant applications in drug discovery . Their ability to interact with different proteins and form complexes with metals makes them appealing for future scientists .
- Methods of Application : The application involves the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .
- Results or Outcomes : The result of this process is the formation of bioactive molecules that have potential applications in the medical sciences .
Polymer Chemistry
- Scientific Field : Polymer Chemistry
- Application Summary : Pyrimidine derivatives, such as perimidines, have been found to have applications in polymer chemistry . They are used in the synthesis of various polymers .
- Methods of Application : The application involves the synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different industrially applicable polymers .
- Results or Outcomes : The result of this process is the formation of polymers that have potential applications in various industries .
Photosensors
- Scientific Field : Optoelectronics
- Application Summary : Pyrimidine derivatives, such as perimidines, have been found to have applications in the design of photosensors . Their unique properties make them suitable for use in various light-sensitive devices .
- Methods of Application : The application involves the synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different industrially applicable photosensors .
- Results or Outcomes : The result of this process is the formation of photosensors that have potential applications in various industries .
Dye Industries
- Scientific Field : Industrial Chemistry
- Application Summary : Pyrimidine derivatives, such as perimidines, have been found to have applications in dye industries . They are used in the synthesis of various dyes .
- Methods of Application : The application involves the synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different industrially applicable dyes .
- Results or Outcomes : The result of this process is the formation of dyes that have potential applications in various industries .
Safety And Hazards
Future Directions
Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
properties
IUPAC Name |
5-(2-phenylethynyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDWKSXSIUOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399052 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylethynyl)pyrimidine | |
CAS RN |
71418-88-7 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Phenylethynyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)
![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)
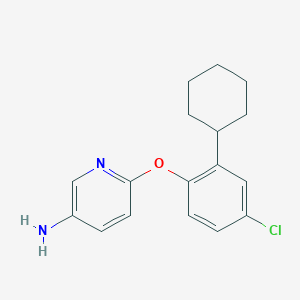
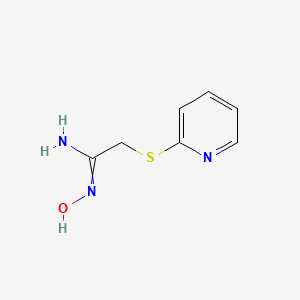
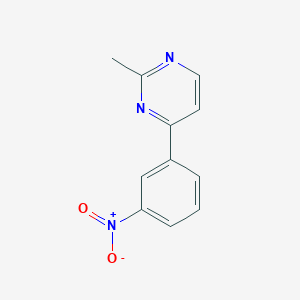
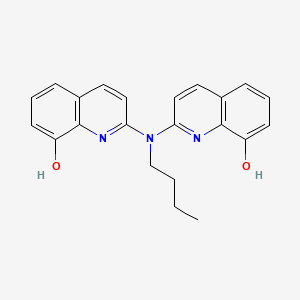
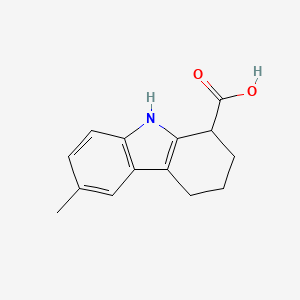
![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)
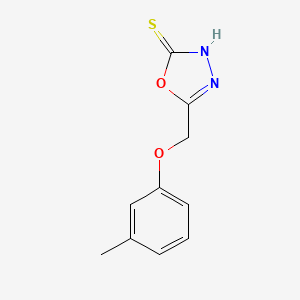
![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
